molecular formula C21H22N2O B11523408 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B11523408
M. Wt: 318.4 g/mol
InChI Key: CNLCUSKKNUKEQE-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound with a complex structure, characterized by the presence of cyano, phenyl, and prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylaniline, 4-isopropylbenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 2,5-dimethylaniline with 4-isopropylbenzaldehyde in the presence of a base like sodium hydroxide to form an imine intermediate.

    Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst such as piperidine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the isopropyl group on the phenyl ring, which may affect its reactivity and biological activity.

    (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide: Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.

Uniqueness

The presence of the isopropyl group in (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique structural feature may contribute to its distinct reactivity and applications in various fields.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C21H22N2O/c1-14(2)18-9-7-17(8-10-18)12-19(13-22)21(24)23-20-11-15(3)5-6-16(20)4/h5-12,14H,1-4H3,(H,23,24)/b19-12+

InChI Key

CNLCUSKKNUKEQE-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.